4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
CAS No. |
879616-39-4 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C19H15N3O/c1-13-7-5-6-10-15(13)16-11-12-20-18-17(16)19(23)22(21-18)14-8-3-2-4-9-14/h2-12H,1H3,(H,20,21) |
InChI Key |
ZAYIEGDTDUMGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction with Azlactones
A solvent-free approach condenses 5-aminopyrazoles (1) with azlactones (2) (e.g., 4-arylidene-2-phenyloxazol-5(4H)-ones) at 150°C, yielding tetrahydro-1H-pyrazolo[3,4-b]pyridinones (3) . Subsequent elimination of benzamide in a superbasic medium (t-BuOK/DMSO) produces 4-arylpyrazolo[3,4-b]pyridin-6-ones (4) . Adapting this method, substituting the azlactone with a 2-methylphenyl-substituted variant could yield the target compound.
-
Combine 5-amino-3-phenyl-1H-pyrazole (1.0 eq) and 4-(2-methylphenylidene)-2-phenyloxazol-5(4H)-one (1.0 eq) under solvent-free conditions.
-
Heat at 150°C for 2–4 hours to form the dihydro intermediate.
-
Add DMSO and t-BuOK (1.5 eq), then heat at 150°C for 1.5 hours.
-
Isolate the product via aqueous workup and recrystallization.
| Parameter | Value |
|---|---|
| Yield | 60–81% |
| Reaction Time | 3.5–6 hours |
| Key Catalyst | t-BuOK/DMSO |
Multicomponent Bicyclization Strategies
Four-component reactions enable efficient scaffold assembly. For example, arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one react under acid catalysis to form tricyclic pyrazolo[3,4-b]pyridines.
Adaptation for Target Compound
-
Use 2-methylphenylglyoxal (5) as the arylglyoxal component.
-
Combine with 3-phenyl-1H-pyrazol-5-amine (6) , aniline (7) , and 4-hydroxy-6-methyl-2H-pyran-2-one (8) in DMF under microwave irradiation (120°C, 2 hours).
-
Knoevenagel condensation between arylglyoxal and 4-hydroxy-2-pyrone.
-
Michael addition and tautomerization.
-
Intramolecular cyclization and ring opening to form the fused pyrazolopyridine.
| Condition | Detail |
|---|---|
| Catalyst | p-TsOH |
| Solvent | DMF |
| Yield | 65–89% |
Friedel-Crafts Acylation and Subsequent Functionalization
A patent-derived method synthesizes aryl-substituted pyrazolopyridines via Friedel-Crafts acylation.
Stepwise Synthesis
-
Friedel-Crafts Acylation : React toluene with itaconic anhydride in the presence of AlCl3/nitrobenzene to form 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid.
-
Cyclization with Hydrazine : Treat the acylated intermediate with phenylhydrazine to form the pyrazole ring.
-
Oxidative Aromatization : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to dehydrogenate the dihydropyridine ring.
Optimization Note : Substituting toluene with o-xylene introduces the 2-methylphenyl group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | AlCl3, nitrobenzene | 63% |
| Cyclization | Phenylhydrazine, EtOH | 74% |
| Aromatization | DDQ, CH2Cl2 | 85% |
Palladium-Catalyzed Cross-Coupling Reactions
Late-stage functionalization via Suzuki-Miyaura coupling introduces aryl groups. For example, brominated pyrazolopyridine intermediates react with 2-methylphenylboronic acid under Pd catalysis.
-
Brominate the C4 position of 2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one using NBS (N-bromosuccinimide).
-
Perform Suzuki coupling with 2-methylphenylboronic acid, Pd(PPh3)4, and K2CO3 in dioxane/H2O (80°C, 12 hours).
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Solvent | Dioxane/H2O (3:1) |
| Yield | 70–78% |
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each approach:
| Method | Yield Range | Scalability | Cost Efficiency | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 60–81% | High | Moderate | High |
| Multicomponent | 65–89% | Moderate | Low | Moderate |
| Friedel-Crafts | 63–85% | Low | High | Low |
| Cross-Coupling | 70–78% | High | Low | High |
Challenges and Optimization Strategies
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., t-BuOK) or directing groups improves selectivity.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines such as K562 and MCF-7. One study reported that specific derivatives were able to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a potential application in cancer therapy .
Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridine derivatives are also being investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives have been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in neuropharmacology .
Case Studies
A comprehensive evaluation of biological activity has been conducted on several derivatives of pyrazolo[3,4-b]pyridine:
- Study A : Investigated the anticancer properties of a series of derivatives against MCF-7 breast cancer cells. Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
- Study B : Focused on anti-inflammatory activity using LPS-stimulated macrophages. The study found that certain derivatives reduced TNF-alpha and IL-6 levels significantly.
These studies underline the potential therapeutic applications of 4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one and its derivatives.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate specific pathways makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo-pyridinone core is highly modular, with substituents significantly influencing physical, spectral, and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 3p ) increase melting points and lipophilicity compared to alkyl/aryl substituents .
Spectral and Physicochemical Properties
- IR Spectroscopy : The ketone (C=O) stretch in pyridin-3-one derivatives typically appears near 1700 cm⁻¹, as seen in analogues like 6a () . Substituents minimally affect this peak.
- NMR Spectroscopy : Aromatic proton environments vary significantly. For example, 3k () shows distinct splitting due to fluorine substituents, whereas the target’s methyl group would cause upfield shifts in δ 2.0–2.5 ppm .
Biological Activity
4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazolopyridine family, characterized by its unique molecular structure which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 301.3 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Microtubule Inhibition : It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival .
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated the effects of this compound on human cancer cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) .
- Mechanisms of Action : The compound induces apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase 9, which are critical for initiating programmed cell death .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial properties of this compound:
- Antitubercular Activity : In vitro studies demonstrated promising results against Mycobacterium tuberculosis, suggesting its potential as a lead candidate for developing new antituberculosis agents .
Data Table: Biological Activity Summary
Case Studies
- Study on Antiproliferative Effects : A study conducted on various substituted pyrazolo[3,4-b]pyridines showed that increasing the bulkiness of substituents at the 4-position significantly reduced antiproliferative activity. This highlights the importance of structural modifications in enhancing biological efficacy .
- Antitubercular Screening : A combinatorial library of pyrazolo[3,4-b]pyridines was synthesized and screened against M. tuberculosis H37Rv strain. The results indicated that specific substitutions enhanced antituberculotic activity, providing insights into potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how do reaction conditions impact yield and purity?
Methodological Answer: The compound can be synthesized via cyclization reactions using aromatic precursors. A reflux-based method with xylene as the solvent and chloranil as an oxidizing agent (1:1.4 molar ratio) over 25–30 hours is effective, followed by purification via recrystallization from methanol . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., xylene) enhance cyclization efficiency.
- Reaction time : Prolonged reflux (>30 hours) may degrade byproducts but risks decomposition.
- Purification : Recrystallization from methanol removes unreacted intermediates and salts.
Q. How should researchers characterize the compound’s structural integrity and purity for publication-quality data?
Methodological Answer: Combine orthogonal analytical techniques:
- NMR : Confirm substitution patterns (e.g., phenyl groups at positions 2 and 4).
- HPLC : Detect impurities (e.g., related pyrazolo-pyridinones) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS in positive ion mode).
- X-ray Crystallography : Resolve ambiguity in dihydro-pyridinone ring conformation (see analogous structures in ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., xylene) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap and water; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in medicinal chemistry studies?
Methodological Answer:
- Docking Studies : Use software like Discovery Studio to model interactions with biological targets (e.g., kinase enzymes). Focus on the pyrazolo-pyridinone core’s hydrogen-bonding capacity .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the 3-keto group for derivatization).
- Validation : Cross-check computational results with experimental data (e.g., crystallographic structures in ).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (e.g., cell lines, IC50 protocols).
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Impurity Profiling : Use LC-MS to rule out activity contributions from synthetic byproducts (e.g., diastereomers or oxidized derivatives) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
Methodological Answer:
- Core Modifications : Introduce substituents at the 4-(2-methylphenyl) group to enhance lipophilicity or solubility.
- Bioisosteric Replacement : Replace the phenyl group at position 2 with heteroaromatic rings (e.g., pyridyl) to improve metabolic stability.
- In Vivo Validation : Assess pharmacokinetics in rodent models, focusing on bioavailability and CNS penetration (see analogous CRF-1 receptor antagonist studies) .
Q. What advanced analytical techniques address challenges in quantifying trace impurities or degradation products?
Methodological Answer:
- Hyphenated Techniques : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify labile sites (e.g., keto-enol tautomerization in the pyridinone ring) .
- Stability-Indicating Methods : Develop HPLC gradients that separate degradation products from the parent compound .
Q. How do crystallographic data inform the design of analogs with improved physicochemical properties?
Methodological Answer:
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of phenyl groups) that influence solubility .
- Torsional Angle Adjustments : Modify substituents to reduce steric hindrance observed in X-ray structures (e.g., methyl group at position 2-methylphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
